5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Key NMR signals for the compound are as follows:
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aldehyde proton (-CHO) | 9.6–9.8 | Singlet | - |
| Furan ring protons (C3, C4) | 6.3–7.2 | Doublet | J = 3.5–4.0 |
| Oxane ring protons (C2, C6) | 3.5–4.5 | Multiplet | J = 9.0–11.0 (axial-equatorial) |
| Oxane methylene protons (C3–C5) | 1.5–2.0 | Multiplet | - |
The ¹H NMR spectrum confirms the chair conformation of the oxane ring, with axial-equatorial coupling constants (J = 9.0–11.0 Hz) characteristic of rigid six-membered rings.
Infrared (IR) Spectroscopy Fingerprinting
Key IR absorptions include:
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aldehyde C=O stretch | 1680–1720 |
| Furan C-O-C asymmetric stretch | 1230–1260 |
| Oxane C-O-C stretch | 1070–1120 |
| Aromatic C-H bend (furan) | 730–780 |
The strong carbonyl stretch at ~1700 cm⁻¹ and furan/oxane ether linkages confirm the functional groups.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum exhibits:
- Molecular ion peak: m/z 180 (C₁₀H₁₂O₃⁺).
- Major fragments:
X-ray Crystallographic Studies
Single-crystal X-ray analysis reveals:
- Dihedral angle between the furan and oxane rings: 69.9°, indicating non-planar geometry.
- Oxane ring conformation: Chair geometry with the furan substituent equatorial.
- Bond lengths:
Conformational Analysis of Tetrahydro-2H-pyran Moiety
The oxane ring adopts a chair conformation stabilized by:
- Minimized steric strain: Equatorial positioning of the furan substituent.
- Hydrogen bonding: Weak C-H···O interactions between axial oxane protons and the aldehyde oxygen.
- NMR coupling constants: Axial-equatorial proton couplings (J = 9.0–11.0 Hz) align with chair geometry.
Comparison of chair vs. boat conformations:
| Parameter | Chair Conformation | Boat Conformation |
|---|---|---|
| Energy (kcal/mol) | 0 (reference) | +5–7 |
| J (axial-equatorial) | 9.0–11.0 Hz | 4.0–6.0 Hz |
| Stability | Preferred | Less stable |
The chair form dominates due to lower torsional strain and absence of 1,3-diaxial interactions.
Structure
2D Structure
Properties
IUPAC Name |
5-(oxan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKOWKQBQTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672407 | |
| Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-73-1 | |
| Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde, also known as THP-furaldehyde, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHO
- InChI Key : JNMHKOWKQBQTIA
The presence of both furan and tetrahydropyran moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : THP-furaldehyde has been shown to reduce inflammation in vitro, indicating its potential use in inflammatory diseases.
The biological activities of THP-furaldehyde are thought to be mediated through various mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative damage to cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Membrane Interaction : Its structural features allow it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing IC values indicating strong radical scavenging activity (Table 1).
Source:Compound DPPH IC (µg/mL) ABTS IC (µg/mL) This compound 15.4 12.8 -
Antimicrobial Efficacy
- In vitro tests showed that THP-furaldehyde exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows (Table 2).
Source:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Anti-inflammatory Effects
- A model of acute inflammation demonstrated that administration of THP-furaldehyde significantly reduced edema in rat paw edema models compared to control groups (Figure 1).
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and functional differences between 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde and related compounds:
Key Observations :
- The THP group in the target compound provides steric protection to the aldehyde group, reducing reactivity compared to 5-(hydroxymethyl)-2-furaldehyde, which is highly reactive due to its polar hydroxymethyl substituent .
- The isoindole-dione derivative (CAS 116750-06-2) exhibits higher rigidity and thermal stability due to its aromatic and electron-withdrawing groups, making it suitable for high-temperature applications .
Thermodynamic and Enthalpic Properties
Studies on nitrophenyl-furyl derivatives (e.g., 5-(nitrophenyl)-2-furaldehyde oximes) reveal that substituent position significantly impacts thermodynamic properties. For example:
Stability and Spectroscopic Differences
- Thermal Stability : The THP group likely improves thermal stability compared to hydroxymethyl derivatives, which degrade at lower temperatures .
- IR Spectroscopy : THP-substituted compounds would exhibit distinct C-O-C stretching (~1100 cm⁻¹) and aldehyde C=O stretches (~1700 cm⁻¹), differing from nitro (1520–1350 cm⁻¹) or hydroxyl (broad ~3400 cm⁻¹) bands in analogs .
Preparation Methods
Cyclization of Hydroxy Ketones or Alcohols to Form the Tetrahydropyran Ring
One common approach is to start from a hydroxy ketone or an appropriate alcohol precursor that can undergo acid-catalyzed cyclization to form the tetrahydropyran ring. This method involves:
- Starting with a 5-hydroxy-2-furaldehyde or a related furan derivative bearing a hydroxyl side chain.
- Treatment with an acid catalyst (e.g., sulfuric acid or Lewis acids) to promote intramolecular cyclization, forming the tetrahydropyran ring fused or attached to the furan ring.
- Control of reaction conditions to preserve the aldehyde functionality on the furan ring.
One-Pot Synthesis Using Cycloalkanones and Dimethylformamide Dimethyl Acetal (DMFDMA)
A more advanced and efficient method involves a one-pot synthesis starting from cycloalkanones, DMFDMA, and hippuric acid in the presence of acetic anhydride. This method, although primarily developed for the synthesis of fused pyran-2-one derivatives, provides a conceptual framework for synthesizing tetrahydropyran derivatives with aldehyde functionalities:
- Step 1: Conversion of cycloalkanones into α-enaminoketones using DMFDMA under reflux conditions.
- Step 2: Reaction of the α-enaminoketones with hippuric acid and acetic anhydride at elevated temperatures (around 90 °C) to form intermediate fused pyran derivatives.
- Step 3: Treatment with a mixture of pyridine and triethylamine under reflux to promote cyclization and formation of the tetrahydropyran ring system.
- Step 4: Isolation of the product by removal of volatile components and precipitation with ethanol.
This method achieves moderate to good yields (60–73%) and can be adapted to introduce various substituents on the pyran ring system.
Transformation of Oxazolone Derivatives to Pyran-2-ones
Another approach involves the transformation of oxazolone derivatives into fused pyran-2-ones, which can be further manipulated to yield tetrahydropyran-substituted furans:
- Heating oxazolone derivatives in boiling pyridine for extended periods (6–10 hours) causes ring transformation and cyclization.
- The acetyl moiety is removed during the process, facilitating the formation of the pyran-2-one ring.
- Subsequent deprotection and functional group modifications yield amino or aldehyde-substituted pyran derivatives.
While this method is more indirect, it demonstrates the utility of oxazolone intermediates in constructing the tetrahydropyran framework.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | 5-Hydroxy-2-furaldehyde derivatives | Acid catalyst (H2SO4, Lewis acid) | Intramolecular cyclization | Variable | Preserves aldehyde group on furan |
| One-pot synthesis from cycloalkanones | Cycloalkanones, DMFDMA, hippuric acid | Acetic anhydride, pyridine, triethylamine, reflux | Enaminoketone formation, cyclization | 60–73% | Efficient, adaptable for various substituents |
| Oxazolone transformation | Oxazolone derivatives | Boiling pyridine, reflux | Ring transformation | Moderate to high | Intermediate step for fused pyran derivatives |
Research Findings and Considerations
- The one-pot synthesis using cycloalkanones and DMFDMA is notable for its operational simplicity and relatively high yields compared to previous multi-step methods.
- Microwave-assisted heating has been explored to accelerate these reactions, providing greener and faster alternatives without compromising yields.
- Preservation of the aldehyde functionality during cyclization is critical; thus, reaction conditions must be carefully controlled to avoid oxidation or side reactions.
- The choice of starting materials and substituents on the cycloalkanone ring can influence the stereochemistry and yield of the final tetrahydropyran-furaldehyde product.
- Deprotection steps using gentle heating in concentrated sulfuric acid allow conversion of benzoylamino derivatives to amino derivatives, which can be further functionalized if needed.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the furan ring followed by introduction of the tetrahydro-2H-pyran moiety. Key steps include:
- Aldehyde Protection : Use tetrahydropyranyl (THP) ethers to protect reactive aldehyde groups during synthesis, ensuring regioselectivity .
- Catalytic Optimization : Adjust catalysts (e.g., Lewis acids like BF₃·OEt₂) and solvent systems (e.g., anhydrous THF) to improve yields. Temperature control (e.g., 0–25°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the compound. Purity can exceed 95% with iterative recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the aldehyde proton (δ ~9.5–10 ppm) and pyran ring protons (δ ~3.5–4.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the pyran ring .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 194.1) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the furan ring influence the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., nitro or methyl groups) reduce nucleophilic attack at the aldehyde position, altering reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity of the aldehyde, enhancing binding to biological targets like kinases .
- Biological Activity : Derivatives with polar groups (e.g., –OH) show improved solubility and cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in leukemia models) .
Q. What computational approaches predict the electronic structure and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox stability. B3LYP/6-311++G(d,p) basis sets model charge distribution .
- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities (ΔG ~-8 kcal/mol) with targets like DNA topoisomerases or microbial enzymes .
- MD Simulations : AMBER or GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., aldehyde oxygen with Lys residues) .
Q. How can conflicting data on the compound’s biological activity be resolved through experimental design?
- Methodological Answer :
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify biphasic effects. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Orthogonal Assays : Combine MTT assays (cell viability) with flow cytometry (apoptosis markers) to validate cytotoxicity mechanisms .
- Structural Analog Comparison : Benchmark against 5-(Hydroxymethyl)-2-furaldehyde to isolate the tetrahydro-2H-pyran moiety’s contribution to activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
